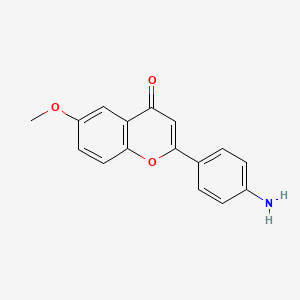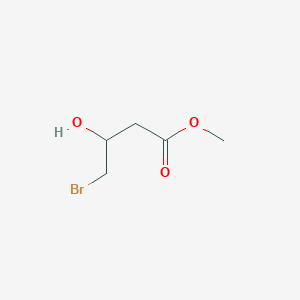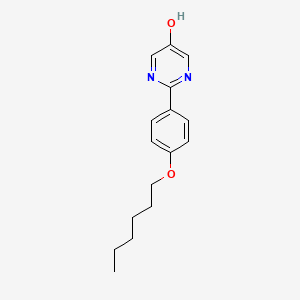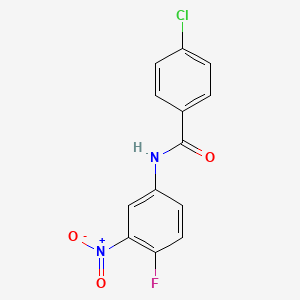
3-(4-methylphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-methylphenyl)-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of “3-(4-methylphenyl)-1H-pyrrole” and its derivatives has been reported in several studies . For instance, a preparative method for producing 3-(4′-methylphenyl)-8-methylxanthine, its 7-substituted derivatives, 3-(4′-methylphenyl)-8-methylxanthinyl-7-acetic acid, its ester, amide, hydrazide, ylidenehydrazides, and N-phenylhydrazinocarbothiamide was developed .
Safety and Hazards
Propiedades
Número CAS |
76304-54-6 |
|---|---|
Nombre del producto |
3-(4-methylphenyl)-1H-pyrrole |
Fórmula molecular |
C11H11N |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H11N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-8,12H,1H3 |
Clave InChI |
UOSVKDCJKMOJFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CNC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





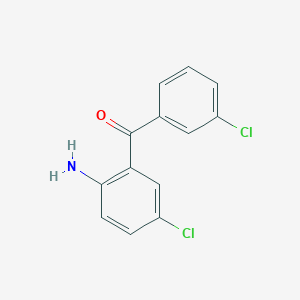


![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8734567.png)
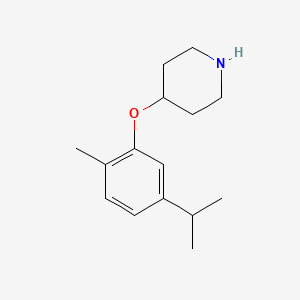
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B8734579.png)
